molecular formula C10H17N3O B1522492 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine CAS No. 1179018-91-7

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine

Cat. No.: B1522492
CAS No.: 1179018-91-7
M. Wt: 195.26 g/mol
InChI Key: UXSPOOMNZAMVAH-UHFFFAOYSA-N
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Description

“1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring, which contains nitrogen and oxygen atoms, attached to a piperazine ring via a methylene bridge .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the available resources.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

A study by Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. Additionally, compound 5e demonstrated biofilm inhibition activities superior to Ciprofloxacin and exhibited the best inhibitory activity against MurB enzyme, a target for antibiotic resistance management (Ahmed E. M. Mekky, S. Sanad, 2020).

Polymer Synthesis

Research by Hattori and Kinoshita (1979) involved synthesizing polyamides containing theophylline and thymine through reactions with piperazine. These polyamides have applications in materials science, showcasing the versatility of piperazine derivatives in polymer chemistry (M. Hattori, M. Kinoshita, 1979).

Antidepressant Drug Metabolism

Mette G. Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, identifying the role of piperazine derivatives in drug metabolism. This research highlights the significance of understanding how derivatives of piperazine are metabolized for therapeutic applications (Mette G. Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing their potent antimicrobial and antifungal activities. This demonstrates the potential of piperazine derivatives in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Antidepressant and Antianxiety Effects

A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in behavioral tests on mice. This research underlines the therapeutic potential of piperazine derivatives in treating mental health disorders (J. Kumar et al., 2017).

Mechanism of Action

The mechanism of action of “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine” is not clear from the available information. Oxazole derivatives in general have been found to exhibit a variety of biological activities, and their five-membered aromatic ring can engage with many enzymes and receptors through diverse non-covalent bonds .

Properties

IUPAC Name

4,5-dimethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-9(2)14-10(12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPOOMNZAMVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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